
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate is a chemical compound characterized by the presence of fluorine atoms and sulfonyloxy groups attached to a decyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with decane-1,10-diol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted with 4-fluorobenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonyloxy groups can undergo oxidation to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and thiols.
Aplicaciones Científicas De Investigación
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: An organic compound with similar fluorine and nitro groups.
4-Phenoxyphenyl 4-fluorobenzenesulfonate: A compound with similar sulfonyloxy and fluorobenzene groups
Uniqueness
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate is unique due to its specific combination of functional groups and the decyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6278-67-7 |
|---|---|
Fórmula molecular |
C22H28F2O6S2 |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
10-(4-fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C22H28F2O6S2/c23-19-9-13-21(14-10-19)31(25,26)29-17-7-5-3-1-2-4-6-8-18-30-32(27,28)22-15-11-20(24)12-16-22/h9-16H,1-8,17-18H2 |
Clave InChI |
ZTQLSHOVVVKZIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


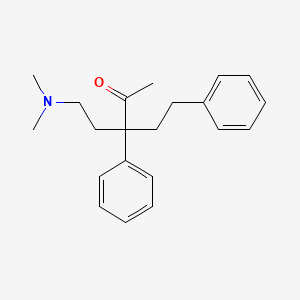
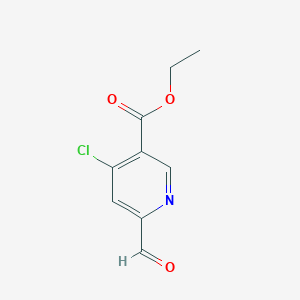
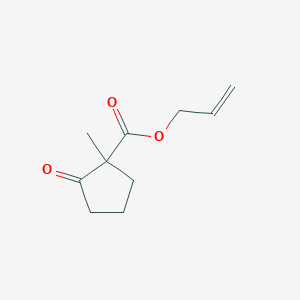
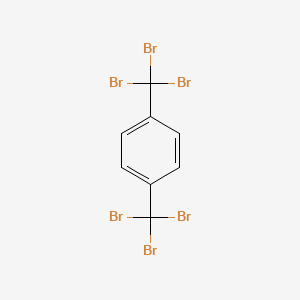
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)

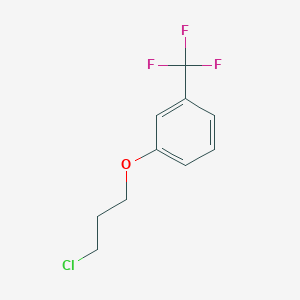
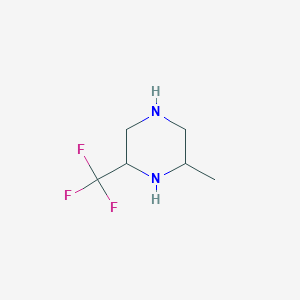
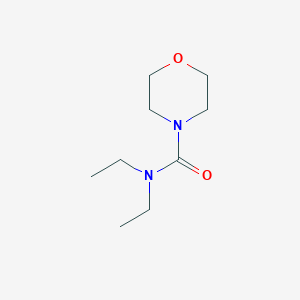

![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
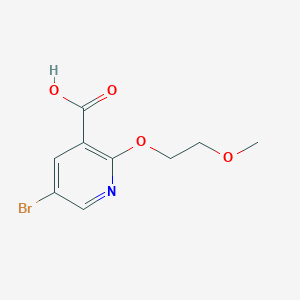
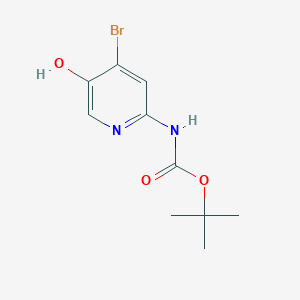
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
